2-Iodo-N-methyl-1H-purin-6-amine

Description

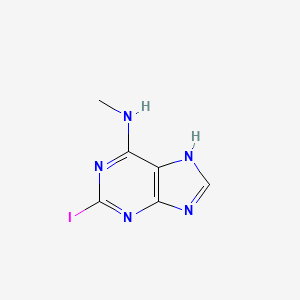

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6IN5 |

|---|---|

Molecular Weight |

275.05 g/mol |

IUPAC Name |

2-iodo-N-methyl-7H-purin-6-amine |

InChI |

InChI=1S/C6H6IN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) |

InChI Key |

ULZWBGZSFWDFBY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC2=C1NC=N2)I |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Iodo N Methyl 1h Purin 6 Amine

Reactivity of the Iodine Substituent for Further Functionalization

The iodine atom at the C2 position of 2-Iodo-N-methyl-1H-purin-6-amine is the most reactive site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these transformations. chemguide.co.uk This reactivity allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-iodopurine with various aryl or heteroaryl boronic acids or their esters. researchgate.netdicp.ac.cnnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. researchgate.netorgsyn.org The choice of solvent can influence the reaction's efficiency, with anhydrous conditions in solvents like toluene (B28343) being suitable for electron-rich boronic acids, while aqueous solvent mixtures such as DME/water are preferred for electron-poor counterparts. orgsyn.org This method has been successfully applied to synthesize a variety of 2-arylpurine derivatives. researchgate.net

Sonogashira Coupling: To introduce alkynyl groups at the C2 position, the Sonogashira coupling is employed. wikipedia.org This reaction involves the coupling of the 2-iodopurine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine. wikipedia.orgresearchgate.net The reaction is often carried out under mild, anhydrous, and anaerobic conditions. nih.gov Microwave-assisted Sonogashira couplings have been shown to be effective, offering shorter reaction times and higher yields. researchgate.net This method is valuable for creating 2-alkynylpurine derivatives, which are precursors to various biologically active compounds. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the C2 position. orgsyn.org The reaction typically uses a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or BrettPhos, and a base. youtube.com This transformation has revolutionized the synthesis of arylamines and is applicable to heteroaryl halides like 2-iodopurines. youtube.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position

| Reaction Name | Coupling Partner | Catalyst System | Typical Conditions | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene or DME/H₂O, heat | 2-Aryl/Heteroaryl-N-methyl-1H-purin-6-amine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Anhydrous solvent (e.g., DMF), room temp. to heat | 2-Alkynyl-N-methyl-1H-purin-6-amine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Phosphine Ligand, Base | Anhydrous solvent (e.g., Toluene), heat | 2-(Substituted amino)-N-methyl-1H-purin-6-amine |

Transformations Involving the N-methylamino Group

The N-methylamino group at the C6 position is generally less reactive than the C2-iodo substituent. However, transformations involving this group can be achieved under specific conditions.

N-Dealkylation: The removal of the methyl group from the N-methylamino moiety, a process known as N-dealkylation, can be accomplished through various chemical, catalytic, or enzymatic methods. dntb.gov.uanih.govnih.govresearchgate.net Chemical methods often involve reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates. nih.gov These reactions can be important for generating the corresponding 6-aminopurine derivative or for preparing the parent amine for further functionalization. dntb.gov.uamdpi.com

Modifications of the Purine (B94841) Ring System

The purine ring itself offers several sites for modification, including nitrogen and carbon atoms.

Alkylation and Arylation at Purine Nitrogens (N7, N9) and Carbons (C2, C8)

Alkylation at N7 and N9: Alkylation of the purine ring typically occurs at the N7 and N9 positions, often resulting in a mixture of regioisomers. nih.govnih.govresearchgate.netresearchgate.net The ratio of N7 to N9 alkylation can be influenced by the nature of the alkylating agent, the base used, and the solvent. researchgate.netresearchgate.net In many cases, the N9 isomer is the thermodynamically more stable and, therefore, the major product. nih.gov However, specific conditions or the presence of directing groups can favor the formation of the N7 isomer. nih.govnih.gov For instance, the use of bulky substituents at the C6 position can sterically hinder the N7 position, leading to preferential N9 alkylation. nih.gov

Functionalization at C8: While the C2 position is the primary site of reactivity due to the iodo group, functionalization at the C8 position is also possible, typically through C-H activation or by introducing a leaving group at this position. rsc.orgacs.org For example, bromination of the purine ring can occur at the C8 position, which can then undergo subsequent cross-coupling reactions. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Although palladium-catalyzed reactions are more common for functionalizing the C2 position, nucleophilic aromatic substitution (SNAr) can also occur. chemguide.co.uklibretexts.orgresearchgate.netresearchgate.net In SNAr reactions, the iodine atom can be displaced by strong nucleophiles. The reactivity in SNAr reactions for halopurines generally follows the order F > Cl > Br > I, which is opposite to the reactivity in cross-coupling reactions. chemguide.co.uk Therefore, displacing the iodo group via SNAr would require highly activated substrates or harsh reaction conditions.

Formation of Biologically Relevant Conjugates and Probes

The versatile reactivity of this compound makes it a valuable precursor for synthesizing biologically relevant molecules, such as fluorescent probes and biotin (B1667282) conjugates. These molecules are essential tools in chemical biology for studying biological processes.

Fluorescent Probes: By coupling a fluorophore to the purine scaffold, fluorescent probes can be created. researchgate.net For example, a fluorescent moiety can be introduced at the C2 position via a Suzuki or Sonogashira coupling reaction. These probes can be designed to bind to specific biological targets, such as proteins or nucleic acids, allowing for their detection and visualization. researchgate.net

Biotin Conjugates: Biotinylation, the process of attaching a biotin molecule, is another important modification. Biotin has a high affinity for streptavidin and avidin, a property that is widely exploited in various biochemical assays. A biotin moiety can be attached to the purine ring, often through a linker, to create biotin conjugates. These conjugates can be used for affinity-based purification, detection, and localization of their binding partners.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of 2-Iodo-N-methyl-1H-purin-6-amine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum, the protons of the N-methyl group would appear as a distinct singlet, while the proton on the purine (B94841) ring would also produce a singlet at a different chemical shift. The position of these signals (chemical shifts, δ) is highly dependent on the solvent used and the electronic environment of the nuclei. For instance, in a related purine derivative, the tautomeric -NH proton of the purine ring shows a broad signal. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. The carbon of the methyl group would resonate in the aliphatic region, while the carbons of the purine ring would appear in the aromatic region at characteristic chemical shifts.

Table 1: Representative NMR Data for Purine Structures This table presents example chemical shifts for protons and carbons in purine derivatives to illustrate the type of data obtained from NMR spectroscopy. Actual values for this compound may vary.

| Atom Type | Typical Chemical Shift (δ) in ppm | Description |

|---|---|---|

| N-CH₃ (Proton) | ~3.0 - 3.5 | Protons of the N-methyl group |

| C8-H (Proton) | ~7.5 - 8.5 | Proton attached to carbon 8 of the purine ring |

| N-CH₃ (Carbon) | ~25 - 35 | Carbon of the N-methyl group |

| Purine Ring Carbons | ~115 - 160 | Carbons within the purine heterocyclic system |

To unambiguously assign all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed. An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms. This allows for the definitive assignment of a proton signal to its corresponding carbon atom, greatly aiding in the complete structural elucidation. For example, an HSQC spectrum would show a cross-peak connecting the signal of the N-methyl protons to the signal of the N-methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful tool for confirming the regioselectivity of the molecule, i.e., the specific placement of the iodo and N-methyl groups on the purine ring. researchgate.net HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. For this compound, an HMBC spectrum would be expected to show a correlation between the N-methyl protons and the C6 carbon of the purine ring, confirming the attachment of the methylamino group at this position. Furthermore, correlations between the C8-H proton and carbons C4 and C5 would help to solidify the assignment of the purine ring system. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the molecular weight and confirm the elemental composition of this compound. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to deduce the exact molecular formula. For a related compound, N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine, gas chromatography-mass spectrometry (GC-MS) was used to determine its molecular weight. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆IN₅ |

| Calculated m/z | 274.9668 |

| Observed m/z | Typically within a few ppm of the calculated value |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purification and purity assessment of compounds like this compound. nist.govacs.org In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the separation of components is achieved based on their differential interactions with the stationary and mobile phases. The purity of the compound is determined by the presence of a single, sharp peak in the resulting chromatogram. Different column and mobile phase combinations can be used to optimize the separation and accurately quantify the purity. For related compounds, purity is often reported to be ≥99% as determined by HPLC. selleckchem.com

Investigation of Biological Activities and Molecular Mechanisms

Receptor Binding and Signaling Pathway Modulation

The purinergic system, which includes P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors, is a major regulatory network in the body, controlling a wide range of physiological processes. nih.gov Purine (B94841) derivatives, such as 2-Iodo-N-methyl-1H-purin-6-amine, are well-positioned to modulate these pathways.

The P2Y family of receptors are G-protein-coupled receptors that respond to extracellular nucleotides like ATP and ADP. The P2Y1 receptor, in particular, is a key player in physiological processes such as platelet aggregation. drugbank.com A complex derivative of this compound, known as MRS2500 (2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate), has been identified as a potent and selective antagonist for the P2Y1 receptor. nih.gov This demonstrates that the 2-iodo-N-methyl-purine scaffold is a critical component for achieving high-affinity binding at this receptor subtype.

Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are another major target for purine-based compounds. acs.org The affinity and selectivity of these compounds are heavily influenced by substitutions on the purine ring. nih.gov For instance, modifications at the 2-position of the adenosine structure have been shown to produce analogs with high affinity and selectivity for A2A adenosine receptors. nih.gov While direct binding data for this compound on the full panel of adenosine receptors is not extensively detailed, the known structure-activity relationships for this class of molecules suggest its potential for interaction. The A3 adenosine receptor, for example, is often overexpressed in tumor cells, making it a valuable biological marker. acs.org

The functional activity of purine derivatives can range from full agonists to antagonists or even inverse agonists. The derivative MRS2500 is a selective competitive antagonist of the P2Y1 receptor. nih.gov It has been shown to be inactive at other P2Y receptors, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12. nih.gov This high degree of selectivity underscores the therapeutic potential of developing drugs based on this specific chemical framework.

The profiling of related purine analogs at adenosine receptors has shown that subtle structural changes can convert a compound from an agonist to an antagonist. nih.gov For example, while most adenosine derivatives that bind to the A2A receptor act as agonists, specific modifications can result in antagonist activity. nih.gov This principle highlights the importance of the specific substitution pattern on the this compound scaffold in determining its functional profile at various molecular targets.

| Receptor Target | Activity | Selectivity |

|---|---|---|

| P2Y1 Receptor | Potent and Selective Antagonist | High |

| P2Y2, P2Y4, P2Y6, P2Y11, P2Y12 Receptors | Inactive | Does not bind or act upon |

Enzyme Inhibition and Metabolic Interference

Nucleotide metabolism is a fundamental cellular process essential for DNA and RNA synthesis, energy transfer, and cell signaling. nih.gov Inhibitors of this pathway are candidates for a wide spectrum of therapeutic applications. researchgate.net Purine analogs can interfere with these processes by acting as inhibitors or alternative substrates for key enzymes.

For a purine analog to exert certain biological effects, it often must be metabolized intracellularly. This typically involves phosphorylation by nucleoside kinases, such as adenosine kinase (ADK). For example, the cytotoxicity of 2-oxoadenosine, an oxidized form of adenosine, is dependent on its sequential phosphorylation by adenosine kinase and adenylate kinase 2. nih.gov This process leads to the intracellular accumulation of the toxic triphosphate metabolite, 2-oxo-ATP. nih.gov It is plausible that this compound, when incorporated into a nucleoside structure, could also be a substrate for such kinases, leading to the formation of active or toxic nucleotide species within the cell.

The inhibition of enzymes crucial for the synthesis of purines and pyrimidines can lead to the depletion of nucleotide pools, thereby halting DNA and RNA synthesis and arresting cell proliferation. researchgate.net While direct evidence of this compound inhibiting specific enzymes in nucleotide metabolism is not detailed, purine analogs as a class are known to be effective enzyme inhibitors. The catabolism of purine nucleotides in humans ultimately leads to the production of uric acid, a process involving enzymes like xanthine oxidase. nih.gov Purine analogs can be designed to target such enzymes to modulate metabolic pathways.

Antiproliferative Activity in Cellular Models (Non-Clinical Focus)

The interference with receptor signaling and nucleotide metabolism makes purine derivatives promising candidates for antiproliferative agents. Various purine analogs have demonstrated cytotoxicity against cancer cell lines.

A related compound, N-[(2-fluorophenyl)methyl]-1H-purin-6-amine, has been described as an alkaloid with antitumor activity, supporting the potential of the purin-6-amine scaffold in cancer research. researchgate.net The mechanism of cytotoxicity for purine analogs can be multifaceted. As seen with 2-oxoadenosine, cytotoxicity can be induced by the intracellular accumulation of modified, toxic nucleotides (e.g., 2-oxo-ATP) and the simultaneous depletion of essential energy molecules like ATP. nih.gov This dual-action mechanism of disrupting both genetic material synthesis and cellular energy balance can lead to effective induction of apoptosis in rapidly dividing cells. nih.gov Novel purine analogs are often evaluated for their cytotoxic potential against various cancer cell lines, such as those from prostate (PC-3) and colon (HCT116) cancers. acs.org

| Cell Line | Cancer Type | Parameter | Value |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | IC₅₀ (µM) | Data Not Available |

| HCT116 | Colon Carcinoma | IC₅₀ (µM) | Data Not Available |

| PC-3 | Prostate Cancer | IC₅₀ (µM) | Data Not Available |

| WI-38 | Normal Human Fibroblast | IC₅₀ (µM) | Data Not Available |

*Specific IC₅₀ values for this compound are not available in the provided search results. This table demonstrates a typical format for such data.

Impact on Cell Cycle Progression and Apoptosis Induction Pathways

Research into the effects of purine analogues on cellular proliferation has revealed their capacity to influence cell cycle checkpoints and induce programmed cell death, or apoptosis. While direct studies on this compound are limited, the broader class of purine derivatives has demonstrated significant activity in these areas.

Purine conjugates have been identified as potential blockers of DNA biosynthesis, a critical process for cell division. mdpi.com By interfering with this fundamental mechanism, these compounds can halt the proliferation of rapidly dividing cells, a hallmark of cancer. The induction of cell cycle arrest is a common mechanism by which antiproliferative agents exert their effects. For instance, some anticancer agents have been shown to trigger cell cycle arrest at the G2/M phase, preventing cells from entering mitosis and thus inhibiting their division. mdpi.com

Furthermore, the induction of apoptosis is a key outcome of the cellular stress caused by the disruption of normal processes. Studies on various purine derivatives have shown that they can trigger apoptotic pathways. mdpi.com For example, the ethyl acetate extract of Streptomyces sp. 801, which contains the purine analogue 2'-deoxyadenosine, has been shown to successfully induce apoptosis and cell cycle arrest in colorectal cancer cell lines. nih.gov This is often accompanied by changes in the expression of key regulatory proteins, such as the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle promoters like Cyclin D1. nih.gov While these findings relate to a different purine analogue, they provide a plausible framework for the potential mechanisms of this compound.

Structure-Activity Relationships for Antiproliferative Effects in Cellular Systems

The biological activity of purine analogues is intrinsically linked to their chemical structure. Minor modifications to the purine core or its substituents can lead to significant changes in their antiproliferative effects. Structure-activity relationship (SAR) studies are therefore crucial in understanding how these molecules function and in designing more potent and selective compounds.

For N6-substituted purine derivatives, the nature of the substituent at the N6 position plays a critical role in determining their biological activity. For instance, in a study of N6,5'-bis-ureidoadenosine derivatives, significant antiproliferative activities were observed, whereas the 5'-carbamoyl-N6-ureido derivatives were generally less active. nih.gov This highlights the importance of the specific functional groups attached to the purine scaffold.

The introduction of different chemical moieties can influence various properties of the molecule, including its ability to bind to target proteins, its solubility, and its membrane permeability. For example, the design of novel aryl-substituted purine bioisosteres has shown that the presence of a 2-hydroxyeth-1-yl linker and a p-trifluoromethyl-substituted aryl group connected to a 1,2,3-triazole can result in promising submicromolar antiproliferative activity. mdpi.com

Immunomodulatory Research Pathways

Certain purine derivatives have been investigated for their ability to modulate immune responses. These compounds can potentially influence the activity of immune cells such as lymphocytes, and interfere with signaling pathways that are crucial for immune function. The development of such compounds could have implications for the treatment of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, as well as in the context of cancer immunotherapy, which aims to harness the immune system to fight cancer. Further research is needed to determine if this compound possesses any immunomodulatory activities and to elucidate the potential mechanisms involved.

Antiviral Mechanisms of Action (Excluding Clinical Studies)

Purine analogues have long been a cornerstone of antiviral therapy. Their structural similarity to natural purines allows them to be incorporated into viral genetic material or to inhibit enzymes that are essential for viral replication.

The primary mechanism of action for many antiviral purine analogues is the inhibition of nucleic acid synthesis. quizlet.com These compounds can act as chain terminators, where once incorporated into a growing DNA or RNA strand, they prevent the addition of further nucleotides, thereby halting replication. Alternatively, they can act as competitive inhibitors of viral polymerases, the enzymes responsible for synthesizing viral DNA or RNA.

For example, the antiviral drug Acyclovir, a guanine analogue, is converted to its active triphosphate form in infected cells and then inhibits viral DNA polymerase. Similarly, Ribavirin, another purine analogue, has broad-spectrum antiviral activity, although its exact mechanisms are not fully understood, it is thought to interfere with the synthesis of viral mRNA. nih.gov

Given the structure of this compound, it is plausible that it could exert antiviral effects through similar mechanisms. The modifications at the 2- and N6-positions could influence its recognition by viral enzymes and its ability to be incorporated into viral nucleic acids. However, without specific experimental data, its antiviral potential and mechanism of action remain speculative.

Development as Molecular Probes for Investigating Cellular Processes

Molecular probes are essential tools in biomedical research, allowing scientists to visualize and study specific molecules and processes within living cells. The development of purine analogues as molecular probes has been an area of active research.

Due to their intrinsic roles in cellular signaling and metabolism, purine derivatives can be designed to interact with specific cellular targets. By attaching a reporter group, such as a fluorescent tag, to a purine scaffold, researchers can create probes that allow for the visualization of these targets and the study of their dynamics.

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Iodo-N-methyl-1H-purin-6-amine, docking studies would be instrumental in identifying potential biological targets, such as protein kinases, which are common targets for purine (B94841) derivatives. mdpi.comharvard.edunih.gov

In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The software then explores various binding poses and scores them based on the predicted binding affinity. Key interactions that would be assessed include:

Hydrogen Bonding: The purine ring contains several nitrogen atoms that can act as hydrogen bond acceptors, while the N-methylamino group can act as a hydrogen bond donor. These are critical for anchoring the ligand within a receptor's binding pocket. mdpi.com

Halogen Bonding: The iodine atom at the C2 position can participate in halogen bonds, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the receptor.

Hydrophobic Interactions: The methyl group and the purine ring itself can engage in hydrophobic interactions with nonpolar residues in the binding site.

Pi-stacking: The aromatic purine ring can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, studies on other purine derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors have shown that the purine scaffold can fit into the ATP-binding site, forming crucial hydrogen bonds with backbone atoms of residues like Leu83 and Asp86. mdpi.com It is plausible that this compound could adopt a similar binding mode.

Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Interaction Type | Potential Participating Group(s) on Ligand | Potential Interacting Residues on Receptor |

| Hydrogen Bond Donor | N-methylamino group | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Purine ring nitrogens (N1, N3, N7, N9) | Lys, Arg, His, Gln, Asn |

| Halogen Bond | C2-Iodo group | Carbonyl oxygens, Ser, Thr |

| Hydrophobic Interaction | Methyl group, Purine ring | Ala, Val, Leu, Ile, Met, Phe |

| Pi-stacking | Purine ring | Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent molecules.

A 2D-QSAR study on purine derivatives as c-Src tyrosine kinase inhibitors highlighted the importance of descriptors such as the electrotopological state index for methyl groups (SsCH3E-index) and the number of hydrogen bond donors (H-Donor Count). researchgate.net For this compound, modifications to the N-methyl group or substitutions that alter the hydrogen bonding potential could significantly impact its activity, a hypothesis that could be tested and quantified through QSAR.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed picture by considering the 3D arrangement of steric and electrostatic fields. nih.govnih.gov A hypothetical 3D-QSAR study on analogs of this compound might reveal that:

Steric Fields: Bulky substituents at certain positions might be detrimental to activity, while smaller groups are favored. The size of the halogen at the C2 position (e.g., replacing iodine with bromine or chlorine) would be a key variable.

Electrostatic Fields: Regions where positive or negative electrostatic potential is favorable for activity can be identified, guiding the placement of electron-donating or electron-withdrawing groups.

These models are powerful tools for lead optimization, allowing for the virtual screening of new derivatives before their synthesis. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.comwikipedia.org Based on the structure of this compound, a hypothetical pharmacophore model could be constructed.

Table 2: Hypothetical Pharmacophore Features for this compound

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | Likely located on the purine ring nitrogens. |

| Hydrogen Bond Donor (HBD) | Associated with the N-methylamino group. |

| Aromatic Ring (AR) | The purine ring itself. |

| Halogen Bond Donor (XBD) | The iodine atom at the C2 position. |

| Hydrophobic (HY) | The methyl group. |

This model could then be used to search large chemical databases for structurally diverse molecules that match these features, potentially identifying novel scaffolds with similar biological activity. mdpi.comnih.gov Pharmacophore models for other substituted purines have successfully identified key features for anticancer activity, such as the importance of an arylpiperazinyl system at the 6-position for cytotoxicity. nih.gov This highlights the modular nature of the purine scaffold in ligand design.

Analysis of Electronic Properties and Reactivity

The electronic properties of this compound are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. tandfonline.comwikipedia.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the HOMO is likely to be distributed over the electron-rich purine ring and the N-methylamino group. The energy of the HOMO would be an indicator of its susceptibility to electrophilic attack. The LUMO, on the other hand, would likely be located on the purine ring, and its energy would indicate the molecule's ability to accept electrons, for instance, in a charge-transfer interaction within a binding site. The iodine substituent, being electron-withdrawing, would be expected to lower the energy of both the HOMO and LUMO compared to the non-iodinated parent compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution of a molecule. libretexts.orguni-muenchen.de It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the MEP surface would likely show:

Negative Potential: Around the purine ring nitrogens (N1, N3, N7), making them susceptible to protonation and hydrogen bonding. researchgate.net

Positive Potential: Around the hydrogen of the N-methylamino group, indicating its potential as a hydrogen bond donor.

Slightly Positive Potential (σ-hole): On the outer surface of the iodine atom, which is characteristic for halogen bond formation.

The MEP surface provides a powerful tool for understanding and predicting non-covalent interactions that govern ligand-receptor binding. researchgate.netresearchgate.net

Conformational Analysis of Purine Derivatives and Analogs

Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, key conformational considerations include the orientation of the N-methyl group and potential tautomeric forms of the purine ring.

While the purine ring itself is rigid, the N-methylamino substituent has rotational freedom. The preferred conformation will be the one that minimizes steric hindrance. Furthermore, purines can exist in different tautomeric forms, with the N7H and N9H tautomers being the most common. acs.org The presence of the N-methyl group at the 6-amino position can influence the tautomeric equilibrium. Computational studies on N-methylated peptides and nucleic acid bases have shown that methylation can significantly impact conformational preferences and local structure. researchgate.netnih.gov Understanding the dominant tautomer and its conformational preferences is crucial, as different tautomers can exhibit different binding properties and reactivity.

Future Research Avenues and Emerging Applications

Rational Design of Next-Generation Purine (B94841) Analogs with Enhanced Selectivity

The rational design of novel purine analogs stemming from 2-Iodo-N-methyl-1H-purin-6-amine is a promising strategy for developing compounds with improved selectivity for specific biological targets. The purine core is a key structural feature in many biologically active compounds, including inhibitors of cyclin-dependent kinases (CDKs) and phosphodiesterases. acs.org The elucidation of receptor and enzyme structures is a key driver in the rational design of potent and selective agonists, antagonists, and modulators. nih.gov

By leveraging computational modeling and structure-activity relationship (SAR) studies, researchers can predict how modifications to the 2-iodo and N-methyl substituents will affect binding affinity and selectivity. nih.gov For instance, the iodine atom at the 2-position can be replaced with other functional groups through transition metal-catalyzed cross-coupling reactions to probe interactions within a target's binding site. This approach has been successfully used in the synthesis of 2,6,9-trisubstituted purine libraries to identify potent CDK inhibitors. nih.gov The N-methyl group at the 6-position can also be varied to explore different steric and electronic requirements for optimal target engagement. This systematic approach can lead to the discovery of next-generation purine analogs with enhanced selectivity, potentially reducing off-target effects and improving therapeutic outcomes. nih.govbiorxiv.org

Exploration of Novel Biological Targets and Pathways

While purine analogs are known to interact with a wide range of biological targets, the specific targets of this compound are not yet fully elucidated. Future research should focus on screening this compound and its derivatives against diverse panels of kinases, G protein-coupled receptors (GPCRs), and other enzyme families to identify novel biological activities. nih.gov Purinergic receptors, which are activated by purines like ATP and adenosine (B11128), are particularly interesting targets for conditions ranging from chronic pain to cardiovascular diseases. patsnap.com

The structural features of this compound suggest it could be a modulator of various signaling pathways. For example, purine derivatives have been investigated for their roles as anticancer, antiviral, and anti-inflammatory agents. nih.gov Unraveling the specific pathways modulated by this compound could open up new therapeutic avenues for a variety of diseases. The de novo purine biosynthetic pathway, which involves the assembly of enzymes into structures called purinosomes, is another area of interest. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The scaffold of this compound is well-suited for integration into high-throughput screening (HTS) and combinatorial chemistry platforms to accelerate drug discovery. nih.govacs.org Combinatorial chemistry allows for the rapid generation of large libraries of structurally related compounds by systematically varying the substituents on the purine core. acs.orgacs.org This approach has been instrumental in identifying lead compounds for various targets. nih.gov

The 2-iodo substituent is particularly advantageous for combinatorial synthesis, as it can be readily displaced or used in cross-coupling reactions to introduce a wide range of chemical diversity. semanticscholar.org By combining a library of derivatives of this compound with HTS assays, researchers can efficiently screen for compounds with desired biological activities, such as kinase inhibition. nih.govnih.gov This integrated approach significantly increases the efficiency of identifying and optimizing new drug candidates. nih.gov

Advancements in Asymmetric Synthesis of Chiral Purine Derivatives

The introduction of chirality into purine derivatives can lead to compounds with improved potency and selectivity. While the parent compound, this compound, is achiral, derivatization at the N-methyl group or other positions could introduce chiral centers. The development of asymmetric synthesis methods is crucial for producing enantiomerically pure chiral compounds, which is often a requirement for therapeutic applications. chiralpedia.comyoutube.com

Recent advancements in asymmetric synthesis, such as organocatalysis and transition-metal catalysis, offer powerful tools for the stereoselective synthesis of chiral molecules. nih.govnih.gov These methods could be adapted to synthesize chiral derivatives of this compound with high enantiomeric excess. Exploring the synthesis and biological evaluation of such chiral analogs represents a significant area for future research. rsc.org

Role in Advanced Chemical Biology Tools and Imaging Probes

The purine scaffold of this compound can be functionalized to create advanced chemical biology tools and imaging probes. For instance, the iodine atom can be replaced with a radiolabel, such as iodine-123 or iodine-125, to develop radiotracers for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov Such probes could be used to visualize the distribution and target engagement of the compound in living organisms.

Furthermore, the purine ring can be modified with fluorescent tags to create probes for fluorescence microscopy, enabling the study of its subcellular localization and interaction with biological targets in real-time. mdpi.com These chemical biology tools are invaluable for understanding the mechanism of action of purine derivatives and for target validation studies. mdpi.com

Q & A

Q. How can discrepancies between computational predictions and experimental bioactivity be reconciled?

- Methodological Answer :

- Solvent Effects : Include implicit solvation models (e.g., PCM) in DFT calculations.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for flexible regions.

- Experimental Validation : Synthesize and test computationally identified derivatives (e.g., replacing iodine with bromine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.